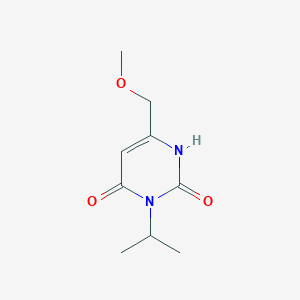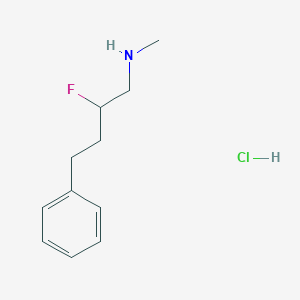![molecular formula C11H14FNO B1484228 trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1844179-87-8](/img/structure/B1484228.png)
trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol, also referred to as T2FPCB, is a cyclic organic compound with a unique structure. It is a derivative of cyclobutan-1-ol, a four-membered ring compound, but with a fluorine atom attached to the phenylmethyl group. T2FPCB has been studied for its potential applications in the fields of medicinal chemistry, material science, and biochemistry. This article provides an overview of T2FPCB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Diagnostic Imaging in Oncology
PET Imaging in Prostate Cancer : The analog of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol, specifically trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), has demonstrated potential in positron emission tomography (PET) imaging for prostate cancer. A phase IIa clinical trial revealed its safety and effectiveness in delineating primary prostate lesions and metastatic sites, indicating its utility in enhancing diagnostic accuracy for prostate cancer patients (Inoue et al., 2014).
Brain Tumor Imaging : Additionally, 18F-fluciclovine (FACBC) PET imaging has been used in diagnosing brain tumors, offering higher contrast than traditional PET tracers. This suggests improved detection and characterization of gliomas, underlining the compound's relevance in neuro-oncology (Tsuyuguchi et al., 2017).
Therapeutic Potential
Xenobiotic Metabolism and Prostate Cancer Risk : Research on heterocyclic amines (HCA) from cooked meat and their metabolism by CYP1A2 indicates the role of dietary factors and genetic variants in prostate cancer risk. This highlights the compound's potential involvement in metabolic pathways influencing cancer risk and therapy (Koutros et al., 2009).
properties
IUPAC Name |
(1R,2R)-2-[(2-fluorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBJQHRHOWSVTG-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



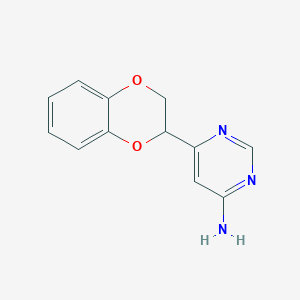
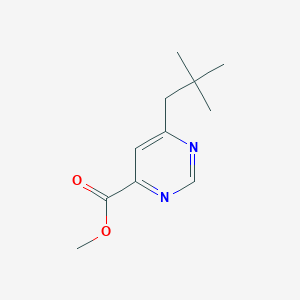
![6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484150.png)
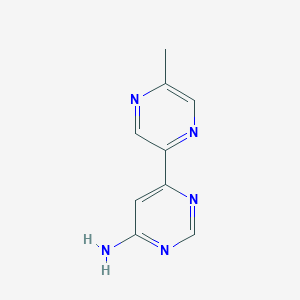
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)
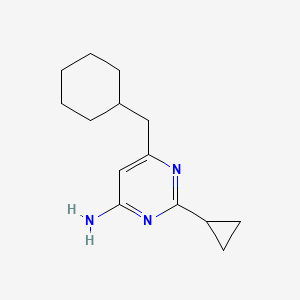
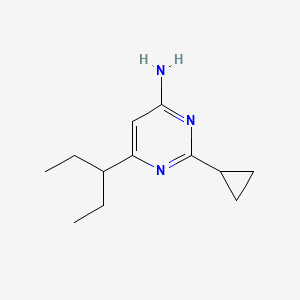
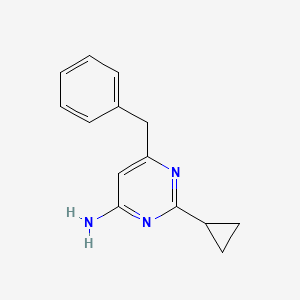
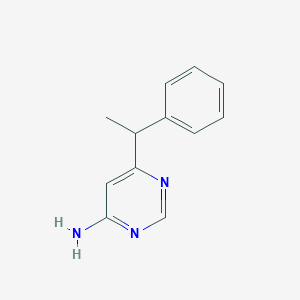

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)
